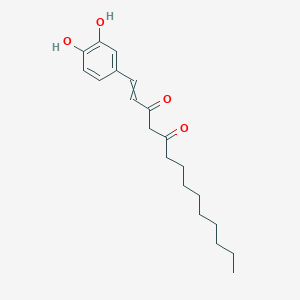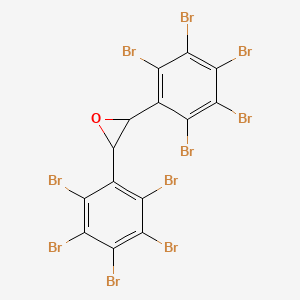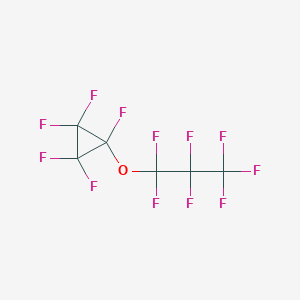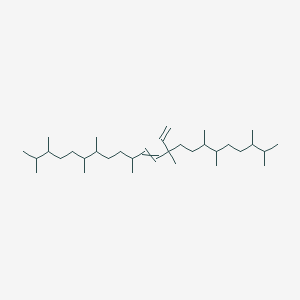-lambda~5~-phosphane CAS No. 138711-23-6](/img/structure/B14278566.png)
[(Acenaphthylen-1-yl)imino](tributyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is a compound that belongs to the class of λ5-phosphanes. This compound is characterized by the presence of an acenaphthylen-1-yl group attached to an imino group, which is further bonded to a tributyl-phosphane moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of acenaphthylen-1-ylamine with tributylphosphane under specific conditions. One common method involves the use of 2-chlorotropone as a reagent, which reacts with (acenaphthylen-1-yl)imino-lambda~5~-phosphane to form novel compounds such as 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Industrial Production Methods
While detailed industrial production methods for (Acenaphthylen-1-yl)imino-lambda~5~-phosphane are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. For example, the reaction with 2-chlorotropone yields compounds like 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Scientific Research Applications
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with DNA and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, and inhibit enzymes like topoisomerase II, leading to cell death . These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
(Inden-3-yl)imino-lambda~5~-phosphane: Similar in structure but with an inden-3-yl group instead of an acenaphthylen-1-yl group.
Imidazole-2-thione linked to acenaphthylenone: A hybrid compound that integrates key structural elements for DNA intercalation and enzyme inhibition.
Uniqueness
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its ability to form stable compounds under acidic conditions and its potential for various chemical reactions make it a valuable compound for research and industrial applications .
Properties
CAS No. |
138711-23-6 |
|---|---|
Molecular Formula |
C24H34NP |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
acenaphthylen-1-ylimino(tributyl)-λ5-phosphane |
InChI |
InChI=1S/C24H34NP/c1-4-7-16-26(17-8-5-2,18-9-6-3)25-23-19-21-14-10-12-20-13-11-15-22(23)24(20)21/h10-15,19H,4-9,16-18H2,1-3H3 |
InChI Key |
LBGCDUXAYUVZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=NC1=CC2=CC=CC3=C2C1=CC=C3)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
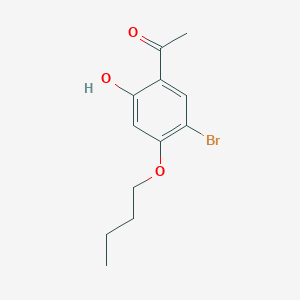
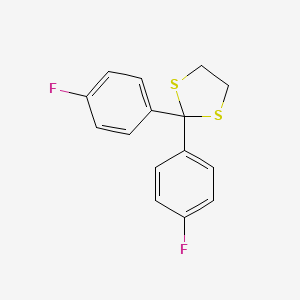
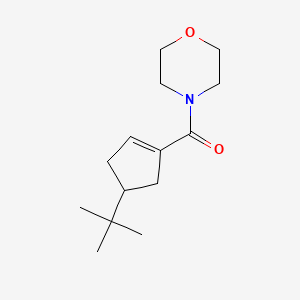
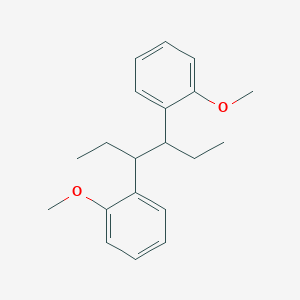
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
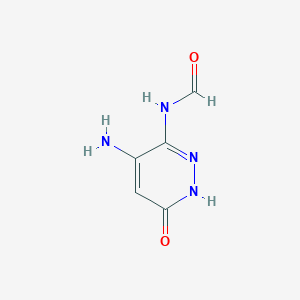
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
